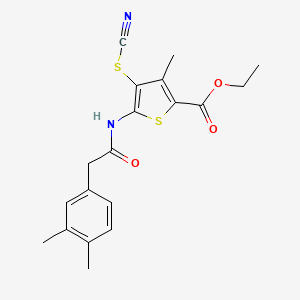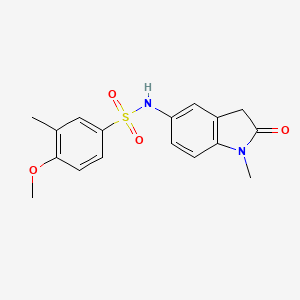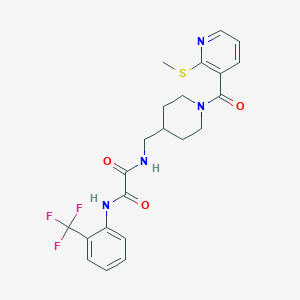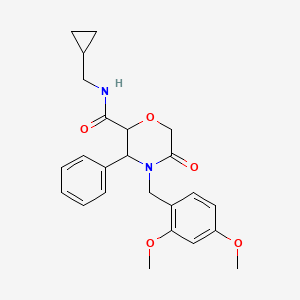![molecular formula C19H30N6O4 B2573755 Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate CAS No. 896299-61-9](/img/structure/B2573755.png)
Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate is a useful research compound. Its molecular formula is C19H30N6O4 and its molecular weight is 406.487. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
The structure of compounds related to Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate has been elucidated through crystallographic studies. For example, the structure of enoxacin trihydrate, a compound with a similar piperazine and carboxylate functional groups, was determined, revealing a zwitterion of enoxacin and three water molecules in the asymmetric unit. These zwitterions form sheets lying parallel to each other and are stabilized by strong hydrogen bonds, highlighting the compound's potential for forming stable crystal structures (Parvez et al., 2004).
Antimicrobial Activities
Several studies have focused on the synthesis of novel compounds with piperazine and carboxylate moieties for antimicrobial applications. For instance, new 1,2,4-triazole derivatives, including those with piperazine elements, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds were found to possess good to moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel compounds featuring the piperazine and carboxylate groups for various applications. For example, microwave-assisted synthesis has been employed to create hybrid molecules containing penicillanic or cephalosporanic acid moieties alongside piperazinecarboxylate structures. These compounds were then screened for antimicrobial, antilipase, and antiurease activities, with some showing promising results (Başoğlu et al., 2013).
Photoluminescence Properties
The photophysical properties of compounds related to Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate, such as norfloxacin and its derivatives, have been studied to understand their photoluminescence properties. These studies provide insights into the behavior of such compounds under different conditions, which could be useful in designing materials with specific photophysical characteristics (Cuquerella et al., 2006).
Eigenschaften
IUPAC Name |
ethyl 4-[[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O4/c1-5-29-19(28)24-10-8-23(9-11-24)12-14-20-16-15(25(14)7-6-13(2)3)17(26)21-18(27)22(16)4/h13H,5-12H2,1-4H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFDNJZISNMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride](/img/structure/B2573684.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1H-Benzo[d]imidazole-4-carbonitrile](/img/structure/B2573686.png)



